molecular formula C11H20O5 B1141756 ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate CAS No. 138147-16-7

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate

Cat. No.: B1141756
CAS No.: 138147-16-7
M. Wt: 232.27 g/mol
InChI Key: LVXNBYHAAHVEJL-DJLDLDEBSA-N
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Description

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate: is a complex organic compound characterized by its unique tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate typically involves the esterification of a hydroxy-methoxytetrahydrofuran derivative with pivalic acid. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Its derivatives may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. By modulating the activity of these targets, the compound can influence various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl acetate
  • ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl butyrate
  • ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl propionate

Uniqueness

Compared to its analogs, ((2R,3S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl pivalate is unique due to the presence of the pivalate ester group. This group imparts distinct physicochemical properties, such as increased steric hindrance and stability, which can influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

138147-16-7

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H20O5/c1-11(2,3)10(13)15-6-8-7(12)5-9(14-4)16-8/h7-9,12H,5-6H2,1-4H3/t7-,8+,9+/m0/s1

InChI Key

LVXNBYHAAHVEJL-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC)O

Canonical SMILES

CC(C)(C)C(=O)OCC1C(CC(O1)OC)O

Origin of Product

United States

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